3,5-dimethoxy-N-methylbenzamide
Overview
Description
3,5-dimethoxy-N-methylbenzamide: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a white solid or crystalline substance with a specific smell of benzamide . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-dimethoxy-N-methylbenzamide typically involves the reaction of methyl formate with methylamine to form an amide intermediate, which is then condensed with the corresponding phenolic compound . The reaction conditions often include the use of solvents such as methanol, isopropyl alcohol, and acetonitrile, which can solubilize the reagents and facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,5-dimethoxy-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: This compound is structurally similar but has different functional groups, leading to distinct chemical and biological properties.
3,4-Dimethoxyphenethylamine: Another related compound with similar methoxy groups but different overall structure and applications.
Uniqueness: 3,5-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,5-dimethoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJXCQKLQVJMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304925 | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74826-21-4 | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74826-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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